

Copper-Nickel Alloys in Marine Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Copper-nickel (Cu-Ni) alloys are a cornerstone material in marine engineering, prized for their exceptional resistance to the harsh and corrosive seawater environment. Their unique combination of properties, including superior corrosion resistance, excellent biofouling control, and good fabricability, makes them indispensable for a wide range of applications, from shipbuilding and offshore platforms to desalination and power generation facilities. This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of copper-nickel alloys in marine settings.

The two most common copper-nickel alloys employed in marine applications are UNS C70600 (90-10 Cu-Ni) and UNS C71500 (70-30 Cu-Ni). The 90-10 alloy offers a cost-effective solution with excellent performance in many seawater applications, while the 70-30 alloy, with its higher nickel content, provides enhanced strength and superior resistance in more demanding conditions, such as high-velocity seawater and polluted environments.[1][2]

Key Applications in Marine Engineering

Copper-nickel alloys are utilized in a multitude of marine applications due to their longevity and low maintenance requirements.[3] Key areas of application include:

• Shipbuilding and Repair: Cu-Ni alloys are extensively used for seawater piping systems, including those for cooling, fire mains, ballast, and sanitation.[4] They are also employed in heat exchangers, condensers, and for sheathing ship hulls to prevent biofouling.[5] The use

of copper-nickel hulls can lead to significant fuel savings and reduced maintenance costs over the vessel's lifespan.[6]

- Offshore Oil and Gas Platforms: These alloys are critical for seawater cooling and firewater systems on offshore platforms. Sheathing of platform legs in the splash zone with 90-10 Cu-Ni provides long-term protection against corrosion and biofouling.[7]
- Power Generation: Both fossil fuel and nuclear power plants that use seawater for cooling rely on copper-nickel alloys for condenser and heat exchanger tubing, as well as for auxiliary cooling systems.
- Desalination Plants: In both multi-stage flash (MSF) and multiple-effect distillation (MED) desalination plants, copper-nickel alloys are the material of choice for heat transfer tubing and other components that come into contact with corrosive brine.[3][7]

Quantitative Data

The selection of the appropriate copper-nickel alloy is dependent on the specific requirements of the application. The following tables provide a summary of key quantitative data for UNS C70600 and UNS C71500 alloys.

Table 1: Typical Mechanical Properties of Copper-Nickel Alloys

Property	UNS C70600 (90-10 Cu-Ni)	UNS C71500 (70-30 Cu-Ni)
Tensile Strength, Ultimate	275 - 415 MPa	345 - 515 MPa
Yield Strength, 0.2% Offset	105 - 345 MPa	125 - 415 MPa
Elongation at Break	40 - 20 %	45 - 25 %
Hardness, Brinell	69 - 130	80 - 150
Modulus of Elasticity	124 GPa	152 GPa

Data sourced from various material property databases.

Table 2: Corrosion Performance in Seawater

Parameter	UNS C70600 (90-10 Cu-Ni)	UNS C71500 (70-30 Cu-Ni)
General Corrosion Rate (Clean Seawater)		
Quiet Conditions	< 0.025 mm/year[8]	< 0.025 mm/year
Flowing (up to 3.5 m/s)	0.025 - 0.05 mm/year	< 0.025 mm/year
Pitting Penetration Rate	< 0.127 mm/year[9]	Very low to negligible
Effect of Sulfide Pollution		
Corrosion Rate in Sulfide- Polluted Seawater	Significantly increased, can exceed 0.5 mm/year[10]	Increased, but generally lower than C70600[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for evaluating the performance of copper-nickel alloys in marine environments.

Protocol 1: Seawater Exposure Testing (based on ASTM G52)

This protocol outlines a standardized procedure for exposing metallic specimens to surface seawater to evaluate their corrosion and biofouling resistance.

1. Test Specimen Preparation:

- Prepare test specimens of the desired copper-nickel alloy (e.g., UNS C70600 or C71500). Standard panel sizes are often used (e.g., 150 x 100 mm).
- Clean the specimens thoroughly to remove any surface contaminants. This typically involves
 degreasing with a suitable solvent, followed by pickling (if necessary) to remove any existing
 oxide scale, and then a final rinse with deionized water and drying.
- Measure and record the initial mass and dimensions of each specimen.

2. Exposure Rack and Site Selection:

 Mount the specimens on an electrically insulated exposure rack. Ensure that the specimens are isolated from each other and from the rack to prevent galvanic corrosion.

 Select an exposure site that is representative of the intended service environment. ASTM G52 provides guidance on site selection.[7][9][11]

3. Exposure:

• Immerse the rack of specimens in the surface seawater. The duration of exposure can vary from months to several years, depending on the objectives of the test.

4. Post-Exposure Evaluation:

- Biofouling Assessment: Before cleaning, visually inspect and photograph the specimens to assess the extent and type of biofouling. The biomass can be scraped from a known area, dried, and weighed to provide a quantitative measure.
- Cleaning: Remove the biofouling and corrosion products in accordance with ASTM G1
 (Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens). This
 may involve mechanical cleaning (e.g., with a nylon brush) and/or chemical cleaning.
- Corrosion Rate Calculation: After cleaning, re-measure the mass of the specimens.
 Calculate the mass loss and determine the average corrosion rate in millimeters per year (mm/y).
- Pitting and Crevice Corrosion Assessment: Examine the cleaned specimens under magnification to identify and measure the depth of any pitting or crevice corrosion.

Protocol 2: Monitoring of Biofouling-Associated Bacteria (based on NACE TM0194)

This protocol provides a method for estimating the populations of bacteria that can contribute to microbiologically influenced corrosion (MIC) and biofouling.

1. Sample Collection:

- Collect water samples from the marine environment in sterile containers.
- For sessile bacteria, use a sterile swab to collect biofilm samples from the surface of exposed copper-nickel alloys or other relevant surfaces.

2. Bacterial Enumeration:

Use serial dilution and culture-based methods to estimate the number of viable bacteria.
 Specific growth media are used to cultivate different types of bacteria (e.g., sulfate-reducing)

bacteria, which are often implicated in MIC).

- Incubate the inoculated media under appropriate conditions (temperature, aerobic/anaerobic).
- Count the number of bacterial colonies to determine the concentration of bacteria in the original sample (expressed as colony-forming units per milliliter or per square centimeter).

3. Data Interpretation:

• The bacterial counts provide an indication of the microbial load and the potential for MIC and biofouling. This data is often used in conjunction with corrosion measurements to assess the overall performance of the material.[4][6][12]

Protocol 3: Polarization Resistance Measurement

This electrochemical technique is used to determine the instantaneous corrosion rate of a metal in an electrolyte.

1. Experimental Setup:

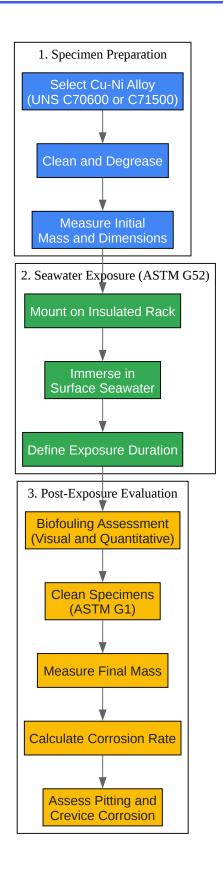
- A three-electrode electrochemical cell is used, consisting of a working electrode (the coppernickel alloy specimen), a reference electrode (e.g., a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum or graphite rod).
- The electrolyte is natural or artificial seawater.

2. Measurement Procedure:

- Immerse the electrodes in the seawater and allow the open-circuit potential (OCP) to stabilize.
- Apply a small potential scan (typically ±10 to ±20 mV) around the OCP at a slow scan rate (e.g., 0.167 mV/s).
- Record the resulting current.

3. Data Analysis:

- Plot the applied potential versus the measured current. The slope of this curve at the OCP is the polarization resistance (Rp).
- The corrosion current density (icorr) can be calculated using the Stern-Geary equation: icorr
 B / Rp, where B is the Stern-Geary constant (determined empirically or from Tafel plots).

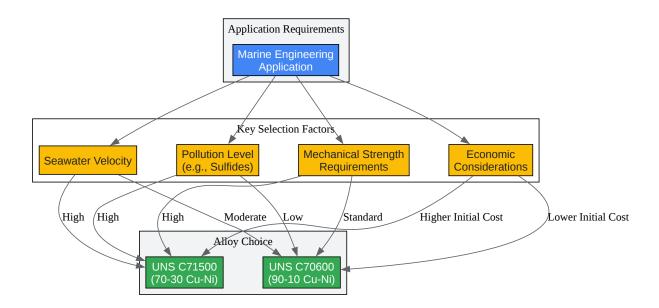


• The corrosion rate can then be calculated from the corrosion current density using Faraday's law.

Visualizations

The following diagrams illustrate key concepts related to the application and performance of copper-nickel alloys in marine engineering.

Click to download full resolution via product page


Caption: Experimental workflow for assessing corrosion and biofouling.

Click to download full resolution via product page

Caption: Mechanism of biofouling resistance of copper-nickel alloys.

Click to download full resolution via product page

Caption: Factors influencing the selection of copper-nickel alloys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. gsalloy.com [gsalloy.com]
- 2. mdpi.com [mdpi.com]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. forum.enes26.ru [forum.enes26.ru]
- 5. copper.org [copper.org]
- 6. What is the NACE TM0194 (AMPP) standard? Corrosion Alliance [corrosionalliance.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. researchgate.net [researchgate.net]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. store.astm.org [store.astm.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- To cite this document: BenchChem. [Copper-Nickel Alloys in Marine Engineering: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14735933#applications-of-copper-nickel-in-marine-engineering]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com